molecular formula C10H10N2O3 B13916564 3-Amino-7-methoxybenzofuran-2-carboxamide

3-Amino-7-methoxybenzofuran-2-carboxamide

Cat. No.: B13916564
M. Wt: 206.20 g/mol
InChI Key: SGYQGLPJJWOBKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-methoxybenzofuran-2-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-7-methoxybenzofuran-2-carboxamide include:

Uniqueness

The uniqueness of this compound lies in the presence of both amino and methoxy groups, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-amino-7-methoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C10H10N2O3/c1-14-6-4-2-3-5-7(11)9(10(12)13)15-8(5)6/h2-4H,11H2,1H3,(H2,12,13)

InChI Key

SGYQGLPJJWOBKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2N)C(=O)N

Origin of Product

United States

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